N-Formyl-L-aspartic acid

Beschreibung

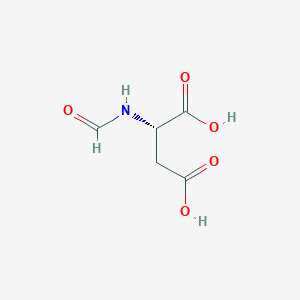

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-formamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUUQXIFCBBFDP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941154 | |

| Record name | N-(Hydroxymethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-28-2 | |

| Record name | N-Formyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-aspartic Acid (CAS 19427-28-2)

Abstract

N-Formyl-L-aspartic acid (NFA), a derivative of the non-essential amino acid L-aspartic acid, is emerging from the relative obscurity of a metabolic intermediate to a molecule of significant interest in reproductive biology and as a versatile tool in synthetic chemistry. Traditionally recognized for its role as a protecting group in peptide synthesis, recent discoveries have illuminated a specific and potent biological function as a sperm chemoattractant. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its biochemical properties, its newly identified signaling pathway in sperm chemotaxis, its metabolic context, and practical methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the expanding roles of N-formylated amino acids and their potential applications.

Introduction: Beyond a Synthetic Intermediate

This compound is a molecule at the intersection of classical biochemistry and cutting-edge cell signaling research. While its existence as a metabolite has been acknowledged, its functional significance in mammalian physiology has largely been unexplored until recently. The primary utility of NFA in the laboratory has been in the realm of synthetic organic chemistry, particularly in peptide synthesis where the N-formyl group serves as a protective moiety for the alpha-amino group of aspartic acid.[1] This protection is crucial for the controlled, sequential formation of peptide bonds.[1]

However, the identification of NFA as a naturally occurring signaling molecule has opened new avenues of investigation. This guide will delve into the multifaceted nature of NFA, from its fundamental chemical properties to its role in the intricate process of fertilization, and provide the technical information necessary for its study and application.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both biological and chemical contexts.

| Property | Value | Source |

| CAS Number | 19427-28-2 | N/A |

| Molecular Formula | C₅H₇NO₅ | [2] |

| Molecular Weight | 161.11 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Purity (typical) | >95% | [1] |

| Water Solubility | Predicted: 10 g/L | [2] |

| pKa (Strongest Acidic) | Predicted: 3.3 | [2] |

| pKa (Strongest Basic) | Predicted: 0.88 | [2] |

| LogP | Predicted: -0.86 | [2] |

This compound is classified as an N-acyl-L-aspartic acid and exists in virtually all living organisms, from bacteria to humans.[2]

The Biological Role of this compound in Sperm Chemotaxis

The most significant recent discovery regarding this compound is its role as a potent sperm chemoattractant.[3][4][5] This finding elevates NFA from a simple metabolite to a key signaling molecule in mammalian reproduction.

Mechanism of Action: A Novel Ligand for the Beta-2-Adrenergic Receptor

Research has demonstrated that NFA mediates its chemoattractant effect on sperm by acting as an agonist for the beta-2-adrenergic receptor (β-2-AR).[1][3][5] The β-2-AR is a well-characterized G-protein coupled receptor (GPCR) typically associated with the sympathetic nervous system and responsive to catecholamines like epinephrine. Its activation by NFA in sperm represents a novel, non-canonical signaling pathway.[6]

The β-2-AR has been localized to the head and the mid-piece of the sperm flagella, positioning it to detect external chemical gradients and influence motility.[6] The interaction between NFA and the β-2-AR on the sperm surface initiates a downstream signaling cascade that ultimately guides the sperm towards the egg.[6]

Downstream Signaling Pathway

The binding of NFA to the β-2-AR on sperm triggers a series of intracellular events that modulate sperm motility:

-

Calcium Mobilization: A key event in the NFA-induced chemotactic response is a significant increase in intracellular calcium concentration ([Ca²⁺]i).[3][6] This calcium influx is a common feature of sperm activation and is essential for hyperactivated motility, a vigorous swimming pattern required for fertilization.

-

Modulation of cAMP Levels: Interestingly, at concentrations that induce chemotaxis, NFA has been observed to decrease intracellular cyclic AMP (cAMP) levels in capacitated sperm.[6] This is in contrast to the canonical β-2-AR signaling in other cell types, where receptor activation typically leads to an increase in cAMP via adenylyl cyclase. This suggests a unique, non-canonical signaling pathway in sperm.[6]

-

Chemotactic Response: The culmination of this signaling is a directed movement of sperm towards a concentration gradient of NFA. This has been demonstrated in vitro using microfluidic devices, where sperm exhibit increased directionality and velocity in the presence of NFA.[4] The response is dose-dependent, with a characteristic bell-shaped curve where optimal chemotaxis occurs at a specific NFA concentration, and higher concentrations become inhibitory.[3]

The following diagram illustrates the proposed signaling pathway for NFA-mediated sperm chemotaxis:

Caption: NFA signaling pathway in sperm chemotaxis.

It is important to note that NFA itself does not appear to induce sperm capacitation, the final maturation step required for fertilization, but rather acts as a guidance cue for already capacitated sperm.[6]

Metabolic Context: Synthesis and Degradation

This compound exists within a metabolic network involving formylation and deformylation reactions.

Biosynthesis

The precise biosynthetic pathway of this compound in mammals is not fully elucidated. However, it is likely formed through the action of a formyltransferase, which utilizes a formyl group donor, such as 10-formyltetrahydrofolate, to formylate the amino group of L-aspartic acid. N-formylated amino acids are known intermediates in various metabolic pathways.[3]

Enzymatic Degradation: Formylaspartate Deformylase

The primary route of NFA degradation is through enzymatic hydrolysis catalyzed by formylaspartate deformylase (EC 3.5.1.8).[7] This enzyme belongs to the hydrolase family and specifically acts on the carbon-nitrogen bond in linear amides.[8]

The reaction catalyzed by formylaspartate deformylase is as follows:

N-formyl-L-aspartate + H₂O ⇌ L-aspartate + formate [7]

This enzyme plays a role in histidine metabolism and glyoxylate and dicarboxylate metabolism.[8] The activity of this enzyme effectively regulates the cellular levels of NFA, and its expression and regulation are likely key factors in controlling NFA-mediated signaling.

Sources

- 1. N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Frontiers | N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor [frontiersin.org]

- 4. N-formyl-l-aspartate: A novel sperm chemoattractant identified in ovulatory phase oviductal fluid using a microfluidic chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor [ouci.dntb.gov.ua]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Formylaspartate deformylase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of N-Formyl-L-aspartic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-aspartic acid, a derivative of the proteinogenic amino acid L-aspartic acid, is a pivotal intermediate in the landscape of pharmaceutical and chemical synthesis.[1][] Its strategic importance lies in the N-formyl group, which serves as a protecting group for the alpha-amino nitrogen of the aspartic acid moiety. This protection is crucial in multi-step synthetic processes, particularly in peptide synthesis, where it allows for precise control over the formation of peptide bonds.[1] Beyond its role in peptide chemistry, this compound is a versatile building block for the creation of complex molecules and is utilized in structure-activity relationship studies.[1][]

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. For researchers and drug development professionals, having a clear grasp of its solubility profile is essential for optimizing reaction yields, ensuring purity, and developing viable drug delivery systems. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility, presents available and inferred solubility data, and offers a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the presence of two carboxylic acid groups and a formyl-protected amino group imparts a distinct polarity and hydrogen bonding capacity.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₅ | [1][] |

| Molecular Weight | 161.11 g/mol | [1] |

| Melting Point | 127.5-128°C | [] |

| Predicted pKa (strongest acidic) | 3.26 ± 0.23 | N/A |

| XLogP3 | -1.3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Appearance | White crystalline powder | [1] |

The key takeaways from these properties in the context of solubility are:

-

High Polarity: The presence of two carboxylic acid groups and an amide-like formyl group makes the molecule highly polar.

-

Hydrogen Bonding Potential: With three hydrogen bond donors and five acceptors, this compound can readily interact with protic and other polar solvents.[1]

-

Hydrophilicity: The negative XLogP3 value of -1.3 indicates a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.[1]

Solubility Profile of this compound

| Solvent | Predicted/Reported Solubility | Expected Solubility | Rationale for Expectation |

| Water | 10 g/L (Predicted) | High | The molecule is highly polar with significant hydrogen bonding capacity, favoring interaction with water. |

| Acetone | Complete | High | A patent reports complete solubility, likely due to acetone's ability to accept hydrogen bonds and its moderate polarity. |

| Methanol | Not Reported | High | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. |

| Ethanol | Not Reported | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Not Reported | High | A highly polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor and is known to dissolve many polar organic molecules. |

| N,N-Dimethylformamide (DMF) | Not Reported | High | Another highly polar aprotic solvent capable of accepting hydrogen bonds, making it a good candidate for dissolving this compound. |

| Acetonitrile | Not Reported | Moderate | A polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bonding donors compared to DMSO and DMF. |

| Tetrahydrofuran (THF) | Not Reported | Low to Moderate | Lower polarity and weaker hydrogen bond accepting capability compared to other polar aprotic solvents. |

| Dichloromethane (DCM) | Not Reported | Poor/Insoluble | A non-polar aprotic solvent, unlikely to effectively solvate the highly polar this compound. |

| Hexane | Not Reported | Insoluble | A non-polar solvent, incompatible with the polar nature of the molecule. |

Factors Influencing Solubility in Organic Solvents

The dissolution of this compound in an organic solvent is a complex interplay of intermolecular forces. The primary factors governing this process are:

-

"Like Dissolves Like" Principle: This adage holds true for this compound. Its high polarity dictates that it will be most soluble in polar solvents. Solvents with a high dielectric constant can better overcome the lattice energy of the crystalline solid.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds is a critical determinant of solubility for this molecule. The two carboxylic acid groups can donate hydrogen bonds, while the carbonyl oxygens and the formyl oxygen can accept hydrogen bonds. Solvents that are both hydrogen bond donors and acceptors (like methanol and ethanol) or are strong hydrogen bond acceptors (like DMSO and DMF) are predicted to be effective.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning that providing thermal energy helps to break the crystal lattice forces and promote solvation. When working with this compound, gentle heating can be a viable strategy to increase its solubility in a given solvent.

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, an experimental determination is recommended. The following is a standardized protocol for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as mg/mL or g/L.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable reagent in synthetic chemistry, and a thorough understanding of its solubility is key to its successful application. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, its physicochemical properties strongly indicate a high solubility in polar solvents, particularly those capable of hydrogen bonding such as water, methanol, DMSO, and DMF, and a reported complete solubility in acetone. For applications demanding high precision, the provided experimental protocol offers a robust framework for determining its solubility in any solvent system of interest. This knowledge will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and effective scientific outcomes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of N-Formylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and significance of N-formylated amino acids, with a primary focus on N-formylmethionine (fMet). We will delve into the pivotal experiments that led to the understanding of their role as initiators of protein synthesis in prokaryotes and eukaryotic organelles. The guide will further explore their profound implications in the innate immune response and their emergence as critical targets for drug development. Detailed methodologies for the isolation, characterization, and analysis of N-formylated peptides are presented, alongside insights into the enzymes and receptors that govern their biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, immunology, and pharmacology.

Introduction: A Serendipitous Discovery Unravels a Fundamental Biological Process

The story of N-formylated amino acids is a testament to the power of curiosity-driven research in uncovering fundamental biological mechanisms. Initially observed as a peculiar modification of an amino acid, N-formylmethionine (fMet) was later revealed to be the universal initiator of protein synthesis in bacteria, mitochondria, and chloroplasts.[1][2] This discovery not only provided a crucial piece to the puzzle of translation but also unveiled a fascinating link between prokaryotic biology and the eukaryotic immune system.

This guide will navigate the historical landscape of this discovery, dissect the biochemical machinery that utilizes N-formylated amino acids, and explore their contemporary relevance in human health and disease. We will examine the key enzymes, such as methionyl-tRNA formyltransferase, and the receptors that recognize these modified peptides, namely the formyl peptide receptors (FPRs). Furthermore, we will provide detailed technical insights into the experimental approaches that have been, and continue to be, instrumental in advancing our understanding of this captivating field.

The Dawn of a New Era in Protein Synthesis: The Discovery of N-Formylmethionine

The journey to understanding the initiation of protein synthesis was marked by a pivotal discovery in the mid-1960s. Prior to this, the mechanism by which ribosomes selected the correct starting point on a messenger RNA (mRNA) molecule remained elusive.

The Pioneering Work of Marcker and Sanger

In 1964, Kjeld Marcker and Frederick Sanger made a groundbreaking observation while studying aminoacyl-tRNAs in E. coli. They identified a peculiar form of methionyl-tRNA that carried a formyl group (CHO) attached to its amino group.[3] This molecule, N-formylmethionyl-tRNA (fMet-tRNA), was distinct from the methionyl-tRNA involved in elongating polypeptide chains. This seminal finding was the first indication of a specialized mechanism for the initiation of protein synthesis.

Experimental Corroboration: fMet as the Initiator

Subsequent experiments provided compelling evidence for the role of fMet as the initiator amino acid. It was demonstrated that fMet is incorporated only at the N-terminus of newly synthesized bacterial proteins.[4] In vitro protein synthesis systems using bacterial extracts confirmed that fMet-tRNA was essential for the translation of synthetic and natural mRNAs.[5] Further studies revealed that the formyl group was often cleaved off post-translationally, explaining why many mature bacterial proteins did not possess an N-terminal fMet.[4]

The discovery of fMet's role in initiating protein synthesis in bacteria, and later in mitochondria and chloroplasts, provided strong support for the endosymbiotic theory of organelle evolution.[2]

The Biochemical Machinery: Enzymes and Key Players

The precise and efficient initiation of protein synthesis with fMet is orchestrated by a dedicated set of enzymes and tRNA molecules.

Methionyl-tRNA Formyltransferase (MTF): The Gatekeeper of Initiation

The key enzyme responsible for the formylation of methionine is methionyl-tRNA formyltransferase (MTF) . This enzyme specifically recognizes methionyl-tRNAfMet, the initiator tRNA, and catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of the attached methionine.[6] MTF does not act on methionyl-tRNAmMet, the elongator tRNA, ensuring that only the initiator methionine is formylated.

The Initiator tRNA: tRNAfMet

The initiator tRNA, tRNAfMet, possesses unique structural features that distinguish it from the elongator tRNA, tRNAmMet. These features are recognized by both the aminoacyl-tRNA synthetase that charges it with methionine and by the methionyl-tRNA formyltransferase that subsequently formylates the attached methionine. These structural distinctions are crucial for its specific role in initiation.

A Bridge Between Bacteria and Immunity: The Role of N-Formylated Peptides in the Innate Immune System

A fascinating extension of the discovery of N-formylated amino acids was the realization that they act as potent chemoattractants for mammalian phagocytic cells. This finding established a direct link between bacterial protein synthesis and the host's innate immune response.

Formyl Peptide Receptors (FPRs): Sentinels of the Immune System

The immune system recognizes N-formylated peptides through a family of G protein-coupled receptors known as formyl peptide receptors (FPRs) .[1] In humans, this family includes FPR1, FPR2, and FPR3.[7] These receptors are predominantly expressed on the surface of neutrophils and macrophages.[8]

Upon binding N-formylated peptides, which are released from bacteria or damaged mitochondria, FPRs trigger a signaling cascade that leads to:

-

Chemotaxis: Directed migration of phagocytes towards the source of the N-formylated peptides.[9]

-

Phagocytosis: Engulfment and destruction of pathogens.

-

Degranulation: Release of antimicrobial agents.

-

Production of Reactive Oxygen Species (ROS): Generation of the "respiratory burst" to kill invading microbes.[9]

Methodologies: A Practical Guide for the Researcher

The study of N-formylated amino acids and peptides requires a specialized set of biochemical and analytical techniques. This section provides an overview of key experimental protocols.

Isolation of N-Formylated Peptides from Bacterial Cultures

Objective: To isolate N-terminally formylated peptides from a bacterial culture for subsequent analysis.

Protocol:

-

Bacterial Culture and Lysis:

-

Grow the bacterial strain of interest (e.g., E. coli) to the desired cell density.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using a method that minimizes protein degradation, such as sonication or French press, in the presence of protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Precipitation and Digestion:

-

Precipitate the proteins from the cleared lysate using a method like trichloroacetic acid (TCA) or acetone precipitation.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a specific protease, such as trypsin.

-

-

Enrichment of N-Terminal Peptides:

-

A crucial step is to enrich for N-terminal peptides. One common method involves the chemical derivatization of primary amines (N-terminus and lysine side chains) followed by tryptic digestion. The newly generated N-termini of internal peptides will have a free amine, while the original N-terminal peptides will be blocked. These can then be selectively captured. A detailed protocol for this can be found in Gevaert et al. (2003).

-

-

Cation Exchange Chromatography:

-

Further purify the peptide mixture using strong cation exchange (SCX) chromatography to separate peptides based on charge. N-formylated peptides, lacking a positive charge at the N-terminus, will elute in early fractions.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Fractionate the enriched peptides by RP-HPLC for separation based on hydrophobicity prior to mass spectrometry analysis.

-

Mass Spectrometry Analysis of N-Formylated Peptides

Objective: To identify and characterize N-formylated peptides using mass spectrometry.

Protocol:

-

Sample Preparation:

-

The enriched and purified peptide fractions from the previous protocol are desalted using C18 ZipTips or equivalent.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database of the organism of interest using a search engine like Mascot, Sequest, or MaxQuant.

-

Crucially, the search parameters must be set to include N-terminal formylation (+28 Da) as a variable modification.

-

The identification of N-formylated peptides is confirmed by the presence of a complete series of b- and y-ions in the MS/MS spectrum that accounts for the mass shift of the formyl group on the N-terminal amino acid.[10]

-

In Vitro Transcription and Translation

Objective: To synthesize a protein in vitro with an N-terminal formylmethionine.

Protocol:

-

Template Preparation:

-

Prepare a DNA template containing the gene of interest under the control of a T7 promoter. This can be a linearized plasmid or a PCR product.[11]

-

-

In Vitro Transcription:

-

Synthesize mRNA from the DNA template using a T7 RNA polymerase-based in vitro transcription kit.[12]

-

-

In Vitro Translation in a Prokaryotic System:

-

Use a cell-free extract from E. coli (S30 extract) for in vitro translation. These extracts contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation factors.

-

The reaction mixture should be supplemented with amino acids, an energy source (ATP and GTP), and a formyl group donor (10-formyltetrahydrofolate).

-

Add the in vitro transcribed mRNA to initiate protein synthesis.

-

-

Analysis of the Product:

-

The synthesized protein can be analyzed by SDS-PAGE and autoradiography (if radiolabeled amino acids are used) or by Western blotting with an antibody specific to the protein of interest.

-

To confirm N-terminal formylation, the protein can be subjected to mass spectrometry analysis as described above.

-

Therapeutic Potential: Targeting N-Formylated Peptides and their Receptors in Drug Development

The profound involvement of N-formylated peptides in inflammation has made their signaling pathway an attractive target for therapeutic intervention in a range of diseases.

Formyl Peptide Receptor Modulators

The development of small molecule agonists and antagonists for FPRs holds significant promise for treating inflammatory disorders, autoimmune diseases, and even cancer.[13][14]

-

FPR1 Antagonists: These molecules aim to block the pro-inflammatory signaling initiated by N-formylated peptides. They are being investigated for their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[15]

-

FPR2 Agonists: Interestingly, activation of FPR2 by certain ligands can have anti-inflammatory and pro-resolving effects. This has led to the development of FPR2 agonists for promoting the resolution of inflammation.

Clinical Landscape

Several FPR modulators are in various stages of preclinical and clinical development. A recent review of patents from 2021-2024 highlights the active research in this area, with a focus on novel selective FPR1 antagonists and FPR2 agonists.[2] While the clinical translation of these compounds is still in its early stages, the therapeutic potential is substantial.

Table 1: Examples of Formyl Peptide Receptor Modulators in Development

| Compound Class | Target | Therapeutic Indication | Development Stage |

| Small Molecule Antagonists | FPR1 | Inflammatory Diseases | Preclinical/Early Clinical |

| Peptide Agonists | FPR2 | Resolution of Inflammation | Preclinical |

| Biased Agonists | FPR1/FPR2 | Inflammatory Disorders | Research |

Conclusion: From a Chemical Curiosity to a Therapeutic Target

The discovery of N-formylated amino acids has been a remarkable journey that has profoundly impacted our understanding of protein synthesis and innate immunity. What began as an observation of a minor chemical modification has blossomed into a field with significant implications for human health. The intricate interplay between bacterial and mitochondrial N-formylated peptides and the host immune system continues to be an active area of research. As our knowledge of the structural biology of the key enzymes and receptors deepens, and as our analytical techniques become more sophisticated, we can anticipate the development of novel therapeutics that precisely modulate these pathways for the treatment of a wide array of inflammatory and infectious diseases. The legacy of Marcker and Sanger's discovery serves as a powerful reminder of the unexpected connections that can be unveiled through fundamental scientific inquiry.

References

-

Adams, J. M., & Capecchi, M. R. (1966). N-formylmethionyl-sRNA as the initiator of protein synthesis. Proceedings of the National Academy of Sciences of the United States of America, 55(1), 147–155. [Link]

-

Chen, G., Wang, X., Liao, Q., Ge, Y., Jiao, H., Chen, Q., Liu, Y., Lyu, W., Zhu, L., van Zundert, G. C. P., Robertson, M. J., Skiniotis, G., Du, Y., Hu, H., & Ye, R. D. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 2696. [Link]

-

Marcker, K., & Sanger, F. (1964). N-formyl-methionyl-S-RNA. Journal of Molecular Biology, 8(6), 835–840. [Link]

-

Schmitt, E., Panvert, M., Blanquet, S., & Mechulam, Y. (1998). Crystal structure of methionyl-tRNAfMet transformylase complexed with the initiator formyl-methionyl-tRNAfMet. The EMBO Journal, 17(23), 6819–6826. [Link]

-

Wikipedia contributors. (2023, December 14). N-Formylmethionine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Wikipedia contributors. (2023, October 23). Methionyl-tRNA formyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

RCSB PDB. (n.d.). 1FMT: METHIONYL-TRNAFMET FORMYLTRANSFERASE FROM ESCHERICHIA COLI. Retrieved January 22, 2026, from [Link]

-

GeneCards. (n.d.). FPR1 Gene. Retrieved January 22, 2026, from [Link]

-

Lin, C. F., Hsieh, P. W., & Wong, C. H. (2025). Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024). Expert Opinion on Therapeutic Patents, 35(8), 839–857. [Link]

-

PubMed. (n.d.). Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021-2024). Retrieved January 22, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024). Retrieved January 22, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Formyl peptide receptor 1. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Lee, H. Y., Choi, H. J., Kim, Y. M., & Bae, Y. S. (2018). Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen-induced arthritis. Journal of Cellular and Molecular Medicine, 22(12), 6062–6071. [Link]

-

RCSB PDB. (n.d.). 7EUO: The structure of formyl peptide receptor 1 in complex with Gi and peptide agonist fMLF. Retrieved January 22, 2026, from [Link]

-

UniProt. (n.d.). FPR1 - fMet-Leu-Phe receptor - Homo sapiens (Human). Retrieved January 22, 2026, from [Link]

-

Centre for Proteome Research. (n.d.). Isolation of N-terminal peptides. Retrieved January 22, 2026, from [Link]

-

Kim, J. M., Seok, O. H., Ju, S., Heo, A. J., Kim, H., & Han, D. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. The Journal of Biological Chemistry, 299(3), 102927. [Link]

-

Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. (n.d.). Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. Retrieved January 22, 2026, from [Link]

-

Franz, T., & Li, X. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In Proteomic Profiling (pp. 235-244). Humana Press. [Link]

-

Fuhrmann, J., & Zant, S. (2021). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. Processes, 9(12), 2217. [Link]

-

Casallas-Moreno, Y. L., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(1), 22. [Link]

-

RCSB PDB. (n.d.). 3R8X: Crystal Structure of Methionyl-tRNA Formyltransferase from Yersinia pestis complexed with L-methionine. Retrieved January 22, 2026, from [Link]

- Dickerman, H. W., Steers, E., Redfield, B. G., & Weissbach, H. (1967). Methionyl soluble ribonucleic acid transformylase. I. Purification and partial characterization. The Journal of Biological Chemistry, 242(7), 1522–1525.

Sources

- 1. rcsb.org [rcsb.org]

- 2. tandfonline.com [tandfonline.com]

- 3. rcsb.org [rcsb.org]

- 4. Methionyl-tRNA formyltransferase - Wikipedia [en.wikipedia.org]

- 5. rcsb.org [rcsb.org]

- 6. Isolation of N-terminal peptides | Proteomics | Centre for Proteome Research [liverpool.ac.uk]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-L-aspartic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Formyl-L-aspartic acid is a derivative of the non-essential amino acid L-aspartic acid, characterized by the presence of a formyl group attached to the alpha-amino group. This modification, while seemingly simple, imparts unique chemical properties that make it a valuable tool in various scientific disciplines, particularly in synthetic organic chemistry and pharmacology. In pharmaceutical research and development, it serves as a crucial intermediate, primarily in the synthesis of peptides where controlled reactivity of the amino group is paramount.[1][2] Its role as a protected form of L-aspartic acid allows for precise control over peptide bond formation, preventing unwanted side reactions and enabling the construction of complex peptide structures.[1] Beyond its utility in synthesis, this compound has been identified as a biologically active molecule, notably as a chemoattractant for sperm, highlighting its potential significance in reproductive biology.[3][4] This guide provides an in-depth exploration of this compound, covering its nomenclature, chemical properties, synthesis and analysis protocols, and its established biological roles, to serve as a comprehensive resource for researchers and professionals in drug development.

I. Nomenclature and Identification

The unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers. A comprehensive list is provided below to facilitate its recognition and sourcing.

Synonyms and Alternative Names

The most commonly used name is this compound. However, a multitude of alternative names are used in literature and chemical catalogs. These include systematic names based on IUPAC nomenclature, as well as common or trivial names.

| Identifier Type | Identifier | Source/Database |

| IUPAC Name | (2S)-2-formamidobutanedioic acid | PubChem[5] |

| CAS Number | 19427-28-2 | Chemical Abstracts Service |

| ChEBI ID | CHEBI:48429 | Chemical Entities of Biological Interest |

| PubChem CID | 88052 | PubChem[5] |

| HMDB ID | HMDB0060495 | Human Metabolome Database[6] |

| EC Number | 243-047-4 | European Community Number |

| Molecular Formula | C5H7NO5 | PubChem[5] |

| Common Synonyms | N-Formylaspartic acid | |

| (S)-2-Formamidosuccinic acid | ||

| L-Aspartic acid, N-formyl- | ||

| For-Asp-OH | ||

| N-Formyl-L-aspartate | ||

| formyl aspartate | PubChem[7] | |

| (2S)-2-(formylamino)butanedioate | PubChem[7] |

Chemical Structure

The chemical structure of this compound consists of a central alpha-carbon covalently bonded to a hydrogen atom, a carboxyl group, a formamido group (-NHCHO), and a carboxymethyl side chain. The "L" designation refers to the stereochemistry at the alpha-carbon.

Caption: Chemical structure of this compound.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 161.11 g/mol | PubChem[5] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically >95% | [2] |

| Melting Point | 127.5-128 °C | |

| Boiling Point | 430.2±35.0 °C (Predicted) | |

| Solubility | Soluble in water | |

| pKa | Extremely weak base (essentially neutral) | [6] |

| Storage Temperature | −20°C |

III. Synthesis and Purification

The synthesis of this compound is a critical process for its availability in research and industrial applications. Several methods have been developed, with the formylation of L-aspartic acid being the most common approach.

Synthesis of N-Formyl-L-aspartic Anhydride

A common precursor for many applications is the anhydride of this compound. A representative protocol for its synthesis is as follows:

Protocol: Synthesis of N-Formyl-L-aspartic Anhydride [8]

-

Reaction Setup: In a suitable reaction flask, mix L-aspartic acid (1 mole) with acetic anhydride (2.1 moles).

-

Heating: Heat the mixture to 35°C with stirring.

-

Addition of Formic Acid: Slowly add formic acid (1.1 moles) to the mixture over a period of 5 hours, maintaining the temperature at 35°C.

-

Reaction: Continue stirring the reaction mixture at 35°C for an additional 48 hours.

-

Crystallization: Cool the reaction mixture to 10-12°C to induce crystallization of the product.

-

Isolation: Filter the solid product and dry it to obtain N-formyl-L-aspartic anhydride.

-

Self-Validation: The purity of the product can be assessed by titration with morpholine. The expected yield is approximately 85-97%.[8]

Caption: Workflow for the synthesis of N-Formyl-L-aspartic anhydride.

Purification

For applications requiring high purity, recrystallization is a common purification method. The choice of solvent will depend on the specific impurities present.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Self-Validation: The purity of the recrystallized product should be confirmed by analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.

IV. Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the presence of the formyl chromophore.

-

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity. A standard curve should be generated using a certified reference standard of this compound. Impurity profiles can be assessed by comparing the chromatogram of the sample to that of the reference standard.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the formyl proton, the alpha-proton, and the protons of the carboxymethyl side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxyl groups and the formyl group, as well as the alpha-carbon and the methylene carbon of the side chain.

-

Self-Validation: The obtained spectra should be compared with reference spectra from databases or literature to confirm the structure. The integration of the proton signals can be used to assess the relative purity of the sample.[11]

V. Applications in Research and Development

Peptide Synthesis: The N-Formyl Protecting Group

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the reactive functional groups of amino acids.[12] The N-formyl group serves as an effective protecting group for the α-amino group of L-aspartic acid.

Causality behind Experimental Choice:

-

Stability: The N-formyl group is stable under the acidic conditions used for the cleavage of Boc (tert-butoxycarbonyl) protecting groups and the basic conditions for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.[12]

-

Size: As a small and minimally sterically hindering group, it can be advantageous in the synthesis of complex peptides.[12]

-

Solubility: N-formylation can enhance the solubility of some hydrophobic peptides.[12]

Comparison with Boc and Fmoc Protecting Groups for Aspartic Acid:

| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |

| N-Formyl | Small size, stable to Boc and Fmoc deprotection conditions, can improve solubility.[12] | Requires specific deprotection methods that must be compatible with other protecting groups. | Mild acid or specific enzymes. |

| Boc | Well-established, robust. | Requires strong acid (e.g., TFA) for deprotection, which can cause side reactions.[] | Strong acid (e.g., Trifluoroacetic acid).[] |

| Fmoc | Mild basic deprotection (e.g., piperidine), compatible with acid-labile side-chain protecting groups.[] | Can lead to aspartimide formation, a significant side reaction with aspartic acid residues.[14][15] | Mild base (e.g., Piperidine).[] |

The choice of protecting group is a critical decision in peptide synthesis design, and N-formyl protection offers a valuable alternative, particularly when orthogonality to both Boc and Fmoc strategies is desired.

VI. Biological Significance

While extensively utilized as a synthetic intermediate, this compound also exhibits intrinsic biological activity.

Sperm Chemotaxis

Recent studies have identified N-Formyl-L-aspartate (NFA) as a sperm chemoattractant.[3][4] This finding suggests a role for NFA in the guidance of sperm towards the egg during fertilization.

Signaling Pathway:

NFA mediates its chemotactic effect through the beta-2-adrenergic receptor (β-2-AR) on sperm.[4] The binding of NFA to β-2-AR initiates a signaling cascade that leads to directed sperm movement. Interestingly, the downstream signaling appears to be non-canonical. While canonical β-2-AR signaling involves an increase in intracellular cAMP, NFA-induced chemotaxis is associated with an increase in intracellular Ca²⁺ and a decrease in cAMP in capacitating sperm.[3][4]

Caption: Signaling pathway of NFA-mediated sperm chemotaxis.

This discovery opens new avenues for research into the molecular mechanisms of fertilization and may have implications for the development of novel contraceptives or fertility treatments.

Metabolism

N-Formyl-L-aspartate is a metabolite in certain biological pathways. Notably, it is an intermediate in the degradation of histidine.[16] The enzyme formylaspartate deformylase catalyzes the hydrolysis of N-formyl-L-aspartate to L-aspartate and formate.[16] This reaction is a key step in the metabolic pathway that converts histidine to glutamate.

Caption: Role of N-Formyl-L-aspartate in histidine metabolism.

Understanding the enzymes and pathways involved in the metabolism of N-formyl amino acids is crucial for elucidating their physiological roles and for the development of drugs that may target these pathways.

VII. Conclusion

This compound is a multifaceted molecule with significant utility in both chemical synthesis and biological research. Its role as a protected amino acid in peptide synthesis is well-established, offering a valuable tool for the construction of complex peptides. The discovery of its function as a sperm chemoattractant has unveiled a new dimension to its biological significance, with potential implications for reproductive medicine. This guide has provided a comprehensive overview of the nomenclature, properties, synthesis, analysis, and applications of this compound, intended to serve as a valuable resource for scientists and researchers. As our understanding of the biological roles of N-formylated compounds continues to grow, so too will the importance of this compound in the fields of drug discovery and development.

VIII. References

-

Panchal, D., Bhagwat, S., & Parte, P. (2022). N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor. Frontiers in Cell and Developmental Biology, 10, 959094. [Link]

-

The Role of this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Panchal, D., Bhagwat, S., & Parte, P. (2022). N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor. Frontiers in Cell and Developmental Biology, 10. [Link]

-

Panchal, D., Bhagwat, S., & Parte, P. (2022). N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor. Frontiers in Cell and Developmental Biology, 10, 959094. [Link]

-

Panchal, D., Bhagwat, S., & Parte, P. (2022). N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor. Frontiers in Cell and Developmental Biology, 10. [Link]

-

Synthesis of N-formyl-L-aspartic anhydride. (n.d.). PrepChem.com. [Link]

-

Protein Synthesis of Prokaryotic and Eukaryotic Systems. (2016, May 27). Biology Discussion. [Link]

-

Process for the preparation of the anhydride of this compound. (1981). Google Patents.

-

Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? (2017, September 4). Quora. [Link]

-

The Role of this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What are the differences between Protein Synthesis in Prokaryotes and Eukaryotes? (2023, February 24). BenchSci. [Link]

-

Process for the preparation of n-formyl-l-aspartic anhydride. (1992). Google Patents.

-

Differences in translation between prokaryotes and eukaryotes. (n.d.). Khan Academy. [Link]

-

Protein Synthesis (Translation). (2019, June 14). Biology LibreTexts. [Link]

-

Formylaspartate deformylase. (n.d.). Grokipedia. [Link]

-

Understanding this compound: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Racing toward Fast and Effective 17O Isotopic Labeling and Nuclear Magnetic Resonance Spectroscopy of N-Formyl-MLF-OH and Associated Building Blocks. (2021). The Journal of Physical Chemistry B, 125(43), 11993-12003. [Link]

-

Showing metabocard for N-Formyl-L-aspartate (HMDB0060495). (n.d.). Human Metabolome Database. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Chemistry – A European Journal, 31(1). [Link]

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). [Link]

-

Aspartic Acid. (n.d.). SIELC Technologies. [Link]

-

HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (2008). Journal of Chromatography B, 876(1), 1-7. [Link]

-

Main pathways of HIS metabolism. (n.d.). ResearchGate. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Chemistry – A European Journal. [Link]

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2018). Organic & Biomolecular Chemistry, 16(44), 8566-8570. [Link]

-

Histidine Metabolism and Function. (2020). The Journal of Nutrition, 150(Supplement_1), 2578S-2586S. [Link]

-

Histidine Biosynthesis. (2011). The Arabidopsis Book, 9, e0141. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

N-formyl-L-aspartate(2-). (n.d.). PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database. [Link]

-

Downstream defects in beta-adrenergic signaling and relation to myocyte contractility after cardioplegic arrest. (1999). The Journal of Thoracic and Cardiovascular Surgery, 118(4), 735-742. [Link]

-

Beta(2)-adrenergic receptor down-regulation. Evidence for a pathway that does not require endocytosis. (1999). The Journal of Biological Chemistry, 274(41), 28912-28920. [Link]

-

Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. (2007). Annals of the American Thoracic Society, 4(Supplement 1), S19-S28. [Link]

-

Histidine Metabolism. (2018, October 17). News-Medical.Net. [Link]

-

Activation mechanism of the β2-adrenergic receptor. (2011). Proceedings of the National Academy of Sciences, 108(4), 1538-1543. [Link]

Sources

- 1. N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Frontiers | N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor [frontiersin.org]

- 5. This compound | C5H7NO5 | CID 88052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 8. US4526985A - Process for the preparation of the anhydride of this compound - Google Patents [patents.google.com]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

The N-Formyl Group: A Molecular Switch in Peptide Structure, Innate Immunity, and Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-formyl group, a seemingly minor modification to the N-terminus of a peptide, represents a profound molecular signal with far-reaching implications in biology and medicine. This modification, primarily the addition of a formyl group to methionine (N-formylmethionine, fMet), serves as the starting residue for protein synthesis in bacteria and mitochondria.[1] Consequently, N-formyl peptides (fMPs) released from these sources act as potent signaling molecules for the innate immune system. They are recognized as either Pathogen-Associated Molecular Patterns (PAMPs) from bacteria or Damage-Associated Molecular Patterns (DAMPs) from injured host tissues.[2][3] This guide provides a comprehensive technical overview of the N-formyl group's role, beginning with its fundamental impact on peptide structure and its critical function in activating the Formyl Peptide Receptor (FPR) family. We will delve into the intricate signaling pathways these receptors govern, their dual role in host defense and the pathophysiology of inflammatory diseases, and conclude with practical methodologies for their study and therapeutic targeting.

Introduction: The Significance of a Simple Modification

What is N-Formylation? A Chemical and Biological Primer

N-formylation is the covalent addition of a formyl group (-CHO) to the N-terminal amino group of a peptide chain.[4][5] In biological systems, this is most relevant as N-formylmethionine (fMet), which is the universal initiating amino acid for protein synthesis in prokaryotes and in eukaryotic organelles like mitochondria and chloroplasts.[1] This process is a fundamental distinction from the cytosolic protein synthesis in eukaryotes, which typically initiates with a standard methionine. While the fMet residue is often cleaved from the mature protein post-translationally, its presence on peptide fragments is a critical molecular signature.[1][6]

The Dual Origin: Bacterial PAMPs and Mitochondrial DAMPs

The evolutionary origin of mitochondria from primitive bacteria provides the basis for the dual role of N-formyl peptides in immunity.[7]

-

Pathogen-Associated Molecular Patterns (PAMPs): When bacteria invade a host, they release proteins and peptide fragments that begin with fMet. The host's innate immune system recognizes these peptides as non-self, initiating a rapid inflammatory response to combat the infection.[8][9]

-

Damage-Associated Molecular Patterns (DAMPs): Mitochondria retain their bacterial-like protein synthesis machinery, including the use of fMet.[3] During significant tissue trauma, ischemia, or cellular stress, damaged mitochondria release their contents, including N-formyl peptides, into the extracellular space.[9][10] These endogenous fMPs act as DAMPs, signaling tissue injury and recruiting immune cells to clear debris and initiate repair.[2][3]

This dual recognition system allows the immune system to respond effectively to both external threats (infection) and internal damage (sterile injury).

Structural Implications of the N-Formyl Group

Influence on Peptide Backbone Conformation

The preference of a peptide bond for the trans conformation is a well-established principle, traditionally attributed to steric hindrance. However, research indicates that electronic effects also play a significant role.[11] An n → π* interaction, a type of hyperconjugation between the lone pair of one peptide bond's oxygen atom and the carbonyl carbon of the subsequent residue, contributes to this stability. The N-formyl group at the N-terminus influences these local electronic and steric environments, contributing to the overall conformational properties of the peptide. Computational studies of N-formyl-L-methioninamide have shown that it can readily adopt conformations corresponding to beta-sheets, inverse gamma-turns, and right-handed helices, highlighting the conformational flexibility that allows it to fit into specific receptor binding pockets.[12]

The N-Formyl Moiety as a Key Recognition Element

The N-formyl group is not merely a passive structural feature; it is the primary determinant for recognition by its cognate receptors. The CHO group is essential for high-affinity binding and receptor activation. Cryo-electron microscopy studies of the Formyl Peptide Receptor 1 (FPR1) have revealed that the N-formyl group forms specific hydrogen bonds within the receptor's binding pocket.[13] This interaction is a critical first step that locks the peptide in place and initiates the conformational changes in the receptor required for signal transduction.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Innate Immune Response

N-formyl peptides exert their biological effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[8][14] In humans, this family consists of three main members: FPR1, FPR2, and FPR3.[10][15]

Overview of the FPR Family

FPRs are primarily expressed on phagocytic leukocytes, including neutrophils and monocytes, but are also found on a wide variety of other cells, including cancer cells, endothelial cells, and neurons, underscoring their broad physiological relevance.[9][10][14]

FPR1: The High-Affinity Sensor for Bacterial Invasion

FPR1 is the prototypical receptor for N-formyl peptides and is considered a key pattern recognition receptor in the innate immune system.[9] It binds with high affinity to many bacterially-derived fMPs, with the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) being the most well-characterized agonist.[8][10] Activation of FPR1 is a potent pro-inflammatory signal, responsible for recruiting neutrophils to sites of infection.[7][8]

FPR2/ALX: A Promiscuous Receptor with Dual Roles

FPR2, also known as the Lipoxin A4 Receptor (ALX), is a highly versatile and promiscuous receptor.[16] It binds to a vast and chemically diverse array of ligands beyond just N-formyl peptides. This promiscuity underpins its dual function in inflammation:

-

Pro-inflammatory: FPR2 can bind certain fMPs and other molecules like Serum Amyloid A, contributing to the inflammatory response.[17]

-

Pro-resolving: Crucially, FPR2 also binds to specialized pro-resolving mediators (SPMs) such as Lipoxin A4 and Resolvin D1, as well as the protein Annexin A1.[17] Binding of these ligands actively promotes the resolution of inflammation, a process vital for returning to tissue homeostasis.

This dual nature makes FPR2 a highly attractive target for therapies aimed at modulating inflammation.

Structural Basis of Ligand Recognition

Recent structural biology breakthroughs have elucidated how FPR1 recognizes its ligands. Cryo-EM structures of FPR1 in complex with agonists like fMIFL and fMLF show the receptor in an active state.[13] A key feature of the binding pocket is a specific motif, R2015.38XXXR2055.42 (specifically RGIIR), which, along with Aspartate D1063.33, forms critical hydrogen bonds with the N-formyl group and the N-terminal methionine.[13] This structural insight provides a clear basis for the receptor's ability to distinguish between formylated and non-formylated peptides and is invaluable for the rational design of novel agonists and antagonists.

Molecular Mechanisms: FPR-Mediated Signal Transduction

G-Protein Coupling and Downstream Signaling Cascades

As GPCRs, FPRs transduce extracellular signals by activating intracellular heterotrimeric G-proteins, primarily of the Gαi subtype.[13][18] Ligand binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. The activated Gαi and Gβγ subunits then dissociate and trigger multiple downstream signaling pathways.[18]

Key downstream events include:

-

Phospholipase C (PLC) Activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, resulting in a rapid increase in cytosolic free calcium ([Ca²⁺]i).[2] This calcium flux is a critical second messenger.

-

Protein Kinase C (PKC) Activation: Stimulated by DAG and Ca²⁺.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of cascades including ERK1/2 and p38, which regulate gene expression and cellular responses.[3][19]

-

Phosphoinositide 3-Kinase (PI3K) Activation: Important for regulating cell migration and survival.

Diagram: The FPR1 Signaling Pathway

Caption: FPR1 signaling cascade upon N-formyl peptide binding.

Functional Outcomes: From Chemotaxis to Oxidative Burst

The culmination of these signaling events is a coordinated and potent cellular response by phagocytes, which includes:

-

Chemotaxis: Directed migration of cells along a concentration gradient of fMPs toward the source of infection or injury.[8]

-

Superoxide Production (Oxidative Burst): Rapid release of reactive oxygen species (ROS) used to kill invading pathogens.[8][19]

-

Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.[8]

-

Phagocytosis: Engulfment and destruction of pathogens.

-

Cytokine and Chemokine Production: Amplification of the inflammatory response by recruiting additional immune cells.[8]

The Role of N-Formyl Peptides in Pathophysiology

While essential for acute host defense, the fMP-FPR axis can also contribute to the pathology of various diseases when dysregulated.

Host Defense Against Bacterial Infection

The canonical role of the fMP-FPR system is in orchestrating the initial innate immune response to bacterial infection. Mice lacking FPR1 show increased susceptibility to bacterial pathogens, demonstrating the receptor's critical role in protective immunity.[19]

Sepsis and Neutrophil Dysfunction

In severe systemic conditions like septic shock, a massive release of mitochondrial DAMPs, including mtFPs, can occur.[2] These circulating mtFPs can bind to FPR1 on neutrophils, leading to receptor internalization and desensitization.[2] This renders the neutrophils dysfunctional and unable to respond to subsequent bacterial challenges, contributing to the high incidence of secondary nosocomial infections in sepsis patients.[2][20] Therapeutic strategies aimed at clearing these circulating mtFPs have shown promise in restoring neutrophil function.[2]

Chronic Inflammatory and Neurodegenerative Diseases

Chronic activation of FPRs can perpetuate inflammation and contribute to tissue damage in a range of diseases, including inflammatory bowel disease, arthritis, and atherosclerosis.[8][19] In the central nervous system, FPRs are expressed on microglia and other neural cells and are implicated in neuroinflammation, a key component of neurodegenerative diseases like Alzheimer's disease.[16][17]

Emerging Roles in Cancer

The role of FPRs in cancer is complex and context-dependent. FPR activation has been shown to promote tumor progression, angiogenesis, and metastasis in some cancers, such as glioblastoma.[7][10][14] Conversely, it can also mediate anti-tumor immune responses in other contexts. This dual role makes FPRs a compelling but challenging target for cancer therapy.

Data Summary Table: Key N-Formyl Peptides and Their Biological Effects

| Peptide Name/Abbreviation | Origin | Primary Receptor(s) | Key Biological Functions & Significance |

| fMLF (fMLP) | Bacterial (e.g., E. coli) | FPR1 (High Affinity) | Prototypical chemoattractant; potent inducer of neutrophil chemotaxis, degranulation, and oxidative burst.[8][10] |

| fMIFL | Bacterial (S. aureus) | FPR1 | Potent staphylococcal-derived chemoattractant; used in structural studies of FPR1 activation.[13] |

| ND6 (fMMYALF) | Mitochondrial | FPR1 | A potent mitochondrial DAMP released during cell damage; contributes to neutrophil dysfunction in sepsis.[2] |

| PSMs | Bacterial (S. aureus) | FPR2 | Phenol-Soluble Modulins; contribute to the inflammatory pathology of S. aureus infections.[19] |

Methodologies for Studying N-Formyl Peptide Systems

Synthesis of N-Formyl Peptides

The chemical synthesis of fMPs is essential for research. Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-based strategy is the standard method for assembling the peptide chain. The N-terminal formylation is typically performed as the final step while the peptide is still attached to the solid-phase resin.

This protocol describes a general method for on-resin N-formylation following standard Fmoc-SPPS.

-

Peptide Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide or Wang resin) using standard automated or manual Fmoc-SPPS protocols. The final N-terminal amino acid should remain Fmoc-protected.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the peptidyl-resin with 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes.[4] Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove all traces of piperidine.

-

Preparation of Formylating Reagent:

-

Method A (DCC Activation): In a separate flask, dissolve formic acid (e.g., 10 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 5 eq) in a suitable solvent like diethyl ether or DCM.[4] Stir the mixture at 0°C for 1-4 hours to form the active formic anhydride. Caution: DCC is a potent allergen.

-

Method B (Acetic Formic Anhydride): A simpler method uses a pre-made or freshly prepared solution of acetic formic anhydride in an appropriate solvent.

-

-

On-Resin Formylation:

-

Swell the deprotected peptidyl-resin in the reaction solvent (e.g., DMF or DCM).

-

Add the prepared formylating reagent to the resin.

-

Allow the reaction to proceed for several hours (e.g., 2-4 hours at room temperature or overnight at 4°C for higher yields).[4] Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.

-

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts (like dicyclohexylurea, DCU, if DCC was used).

-

Cleavage and Deprotection: Dry the resin and treat it with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the N-formylated peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[4]

Caption: Standard workflow for solid-phase synthesis of N-formyl peptides.

Functional Assays

This assay measures the ability of an N-formyl peptide to trigger Ca²⁺ flux in FPR-expressing cells (e.g., human neutrophils or differentiated HL-60/U937 cell lines).

-

Cell Preparation: Isolate human primary neutrophils from whole blood using density gradient centrifugation or use an appropriate myeloid cell line differentiated towards a neutrophil-like phenotype. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells twice with buffer to remove extracellular dye. Intracellular esterases will have cleaved the AM group, trapping the fluorescent indicator inside the cells.

-

Measurement: Transfer the cell suspension to a cuvette in a fluorometer or to a multi-well plate for analysis with a plate reader equipped for fluorescence measurement.

-

Baseline Reading: Record the baseline fluorescence for 30-60 seconds. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.

-

Ligand Addition: Add the synthesized N-formyl peptide (agonist) at the desired concentration and continue recording the fluorescence signal in real-time. An effective agonist will cause a sharp and transient increase in the fluorescence ratio (F340/F380), indicating a rise in intracellular [Ca²⁺].

-

Data Analysis: Quantify the response by measuring the peak fluorescence intensity or the area under the curve. Perform dose-response experiments to determine the EC₅₀ value for the peptide.

Therapeutic Targeting and Future Directions

FPRs as Druggable Targets

The central role of the FPR family in regulating inflammation makes them highly attractive therapeutic targets.[10] The drug development strategy depends on the desired outcome:

-

FPR Agonists: Could be used to enhance the immune response to infections or to promote the resolution of inflammation (in the case of FPR2-selective pro-resolving agonists).

-

FPR Antagonists: Could be used to dampen excessive or chronic inflammation in diseases like rheumatoid arthritis, IBD, or certain neuroinflammatory conditions.[19]

Challenges and Opportunities in Drug Development

A major challenge is achieving receptor selectivity. Given the high homology between FPR1 and FPR2, developing ligands that can selectively target one receptor over the other is difficult but essential to avoid off-target effects. The promiscuity of FPR2 presents both a challenge and an opportunity; understanding how different ligands can bias its signaling toward either pro-inflammatory or pro-resolving outcomes ("biased agonism") is a key area of current research.[10] The growing understanding of the structural biology of these receptors will undoubtedly accelerate the development of a new generation of selective and effective FPR modulators.

Conclusion